![molecular formula C16H17NO3 B14344492 2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, methoxyphenyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxy-5-methylbenzoic acid with 4-methoxybenzylamine under acidic conditions to form the desired benzamide. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The amide group can also engage in interactions with enzymes or receptors, modulating their activity and leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-N-[(4-methoxyphenyl)methyl]-benzamide: Lacks the methyl group at the 5-position.
2-hydroxy-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide: The methyl group is positioned at the 4-position instead of the 5-position.
2-hydroxy-N-[(4-methoxyphenyl)methyl]-3-methylbenzamide: The methyl group is positioned at the 3-position instead of the 5-position.
Uniqueness
2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxy, methoxy, and methyl groups in distinct positions allows for unique interactions with molecular targets, potentially leading to distinct pharmacological properties.
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide |
InChI |
InChI=1S/C16H17NO3/c1-11-3-8-15(18)14(9-11)16(19)17-10-12-4-6-13(20-2)7-5-12/h3-9,18H,10H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
YYGRHGNEENNWMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(=O)NCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


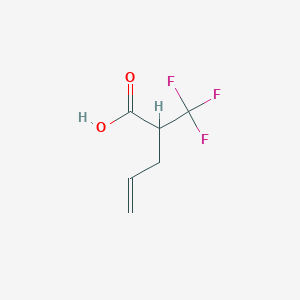
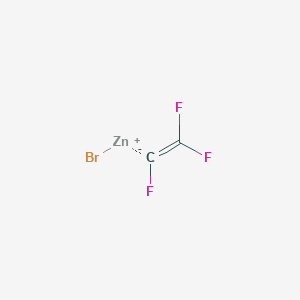
![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)
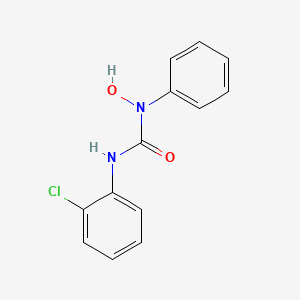
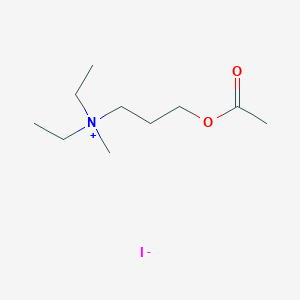

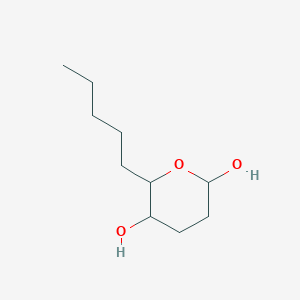

![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)

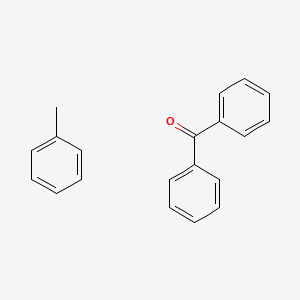
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)


